molecular formula C14H22FN5O B2635362 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea CAS No. 2034381-46-7

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea

Cat. No.: B2635362
CAS No.: 2034381-46-7
M. Wt: 295.362
InChI Key: KQAFQQJMFRRXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety attached to a piperidine ring, further linked to an isopropylurea group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, 1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol.

    Conversion to the Urea Derivative: The piperidine intermediate is then reacted with isopropyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often requires a catalyst and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the fluorine atom with the nucleophile used.

Scientific Research Applications

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making the compound effective in antimicrobial and anticancer applications. The piperidine ring and isopropylurea group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. The presence of the isopropylurea group, in particular, enhances its potential biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN5O/c1-10(2)19-14(21)18-7-11-3-5-20(6-4-11)13-16-8-12(15)9-17-13/h8-11H,3-7H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAFQQJMFRRXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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